

Application Notes and Protocols: Antileishmanial Activity of 1-Pyridin-2- yliimidazolidin-2-ones

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Compound of Interest

Compound Name: *1-Pyridin-4-yl-imidazolidin-2-one*

Cat. No.: *B1307488*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the antileishmanial activity of 1-pyridin-2-yliimidazolidin-2-one derivatives, including quantitative efficacy data, experimental protocols for evaluation, and visualizations of the research workflow and proposed mechanism of action.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo antileishmanial activity of various 1-pyridin-2-yliimidazolidin-2-one derivatives against *Leishmania* species.

Table 1: In Vitro Antileishmanial Activity of 1-Pyridin-2-yliimidazolidin-2-one Derivatives against *Leishmania mexicana*

Compound	Modification	Target Stage	IC50 (μmol/L)	Reference
7	N3-benzyl derivative	Promastigotes	32.4	[1]
Amastigotes	13.7	[1]		
14	N3-tolylsulfonyl derivative	Promastigotes	46	[1]
Amastigotes	7	[2]		
18	1-(4,6-dimethylpyridin-2-yl)-3-(napht-2-ylsulfonyl)imidazolidin-2-one	Promastigotes	8-16	[3]
25	1-(3-methylisoxazol-5-yl)-3-(4-bromobenzyl)imidazolidin-2-one	Promastigotes	8-16	[3]
Amastigotes	2.4	[3]		

Table 2: In Vivo Antileishmanial Activity of Compound 14 in BALB/c Mice Infected with *Leishmania mexicana*

Compound	Dosage	Administration Route	Effect	Reference
14	10 mg/kg/day	Intraperitoneal (i.p.)	Significant reduction in parasite burden at the lesion site	[1]

Table 3: Cytotoxicity Data

Compound	Cell Line	Parameter	Value (μ mol/L)	Toxicity/Activity Index	Reference
25	MRC5	Cytotoxicity	-	11	[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of 1-pyridin-2-ylimidazolidin-2-ones.

2.1. In Vitro Antileishmanial Activity against Promastigotes

This protocol is for determining the half-maximal inhibitory concentration (IC50) of test compounds against the extracellular, motile promastigote stage of *Leishmania*.

- Materials:
 - *Leishmania* promastigotes (e.g., *L. mexicana*, *L. infantum*) in logarithmic growth phase.
 - Complete culture medium (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum).
 - Test compounds dissolved in a suitable solvent (e.g., DMSO).
 - Reference drug (e.g., Amphotericin B).
 - 96-well microtiter plates.
 - Plate reader for absorbance measurement (e.g., at 600 nm) or a hemocytometer.
- Procedure:
 - Harvest promastigotes from culture and adjust the concentration to 1×10^6 parasites/mL in fresh medium.
 - Dispense 100 μ L of the parasite suspension into each well of a 96-well plate.
 - Prepare serial dilutions of the test compounds and reference drug.

- Add 100 µL of the compound dilutions to the respective wells. Include wells with untreated parasites (negative control) and medium only (blank).
- Incubate the plates at the appropriate temperature for the Leishmania species (e.g., 26°C) for 48-72 hours.
- Determine parasite viability by measuring absorbance or by direct counting with a hemocytometer.
- Calculate the percentage of inhibition for each concentration relative to the untreated control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

2.2. In Vitro Antileishmanial Activity against Amastigotes

This protocol assesses the activity of compounds against the intracellular, non-motile amastigote stage of Leishmania within host cells.

- Materials:

- Peritoneal macrophages from mice (e.g., BALB/c) or a suitable macrophage cell line (e.g., J774).
- Leishmania promastigotes in stationary phase.
- Complete culture medium for macrophages (e.g., DMEM with 10% FBS).
- Test compounds and reference drug.
- 96-well plates.
- Giemsa stain.
- Microscope.

- Procedure:

- Seed macrophages in 96-well plates and allow them to adhere.
- Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.
- Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
- Wash the wells to remove extracellular parasites.
- Add fresh medium containing serial dilutions of the test compounds and reference drug.
- Incubate for an additional 72 hours.
- Fix the cells with methanol and stain with Giemsa.
- Determine the number of amastigotes per 100 macrophages by microscopic examination.
- Calculate the percentage of inhibition and determine the IC50 value.

2.3. In Vivo Efficacy in a Murine Model of Cutaneous Leishmaniasis

This protocol evaluates the in vivo efficacy of promising compounds in a BALB/c mouse model of *Leishmania mexicana* infection.[\[1\]](#)

- Animals and Infection:
 - Female BALB/c mice.
 - Inject stationary-phase *L. mexicana* promastigotes intradermally into the footpad or the base of the tail.
 - Allow the infection to establish, typically for 3-4 weeks, until measurable lesions develop.
- Treatment:
 - Randomly group the infected mice.

- Prepare the test compound (e.g., compound 14) for intraperitoneal (i.p.) administration at a specific dose (e.g., 10 mg/kg/day).[1]
- Administer the compound daily for a defined period (e.g., 5 consecutive days).
- Include a vehicle-treated control group and a positive control group (e.g., treated with a known antileishmanial drug).
- Evaluation of Parasite Burden:
 - At the end of the treatment period, sacrifice the mice.
 - Aseptically remove the infected tissue (e.g., lesion site) and relevant organs (e.g., spleen, liver, draining lymph nodes).[2]
 - Homogenize the tissues and perform limiting dilution assays to quantify the number of viable parasites.
 - Compare the parasite burden in the treated groups to the vehicle control group to determine the percentage of reduction.

2.4. Cytotoxicity Assay

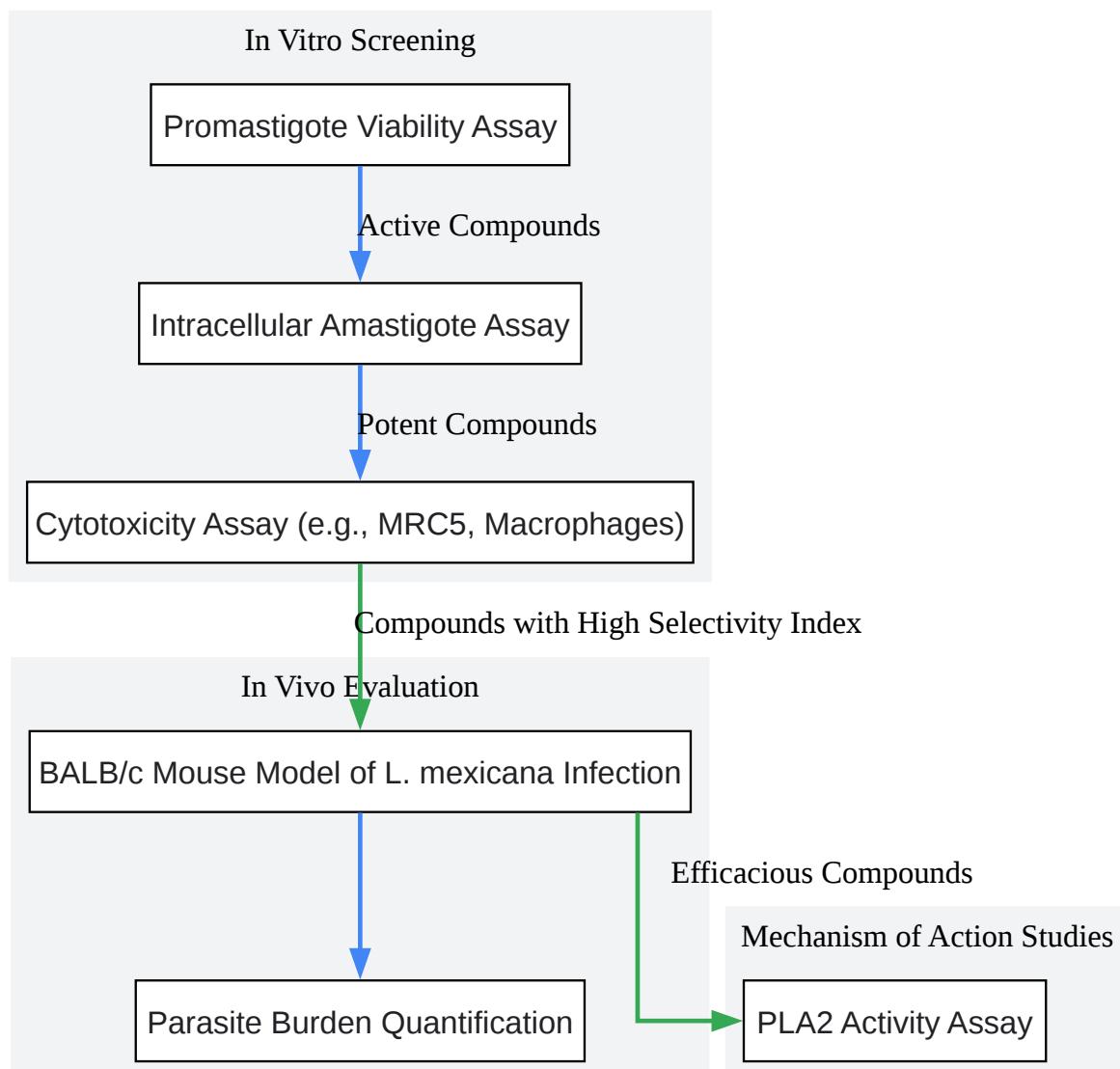
This protocol is to determine the cytotoxic effect of the compounds on mammalian cells to assess their selectivity.

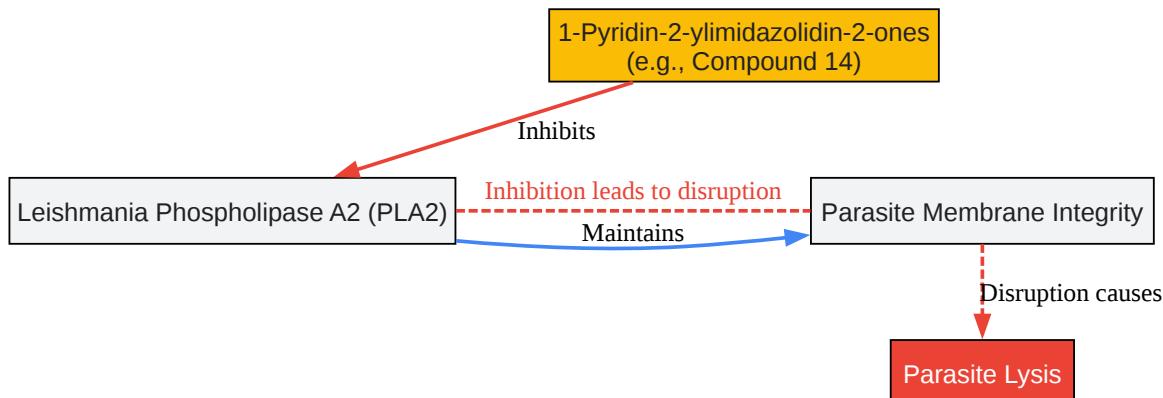
- Materials:
 - Mammalian cell line (e.g., MRC5, HepG2, THP-1).[3][4]
 - Appropriate cell culture medium.
 - Test compounds.
 - MTT or a similar viability reagent.
 - 96-well plates.
 - Plate reader.

- Procedure:
 - Seed the cells in 96-well plates and allow them to adhere overnight.
 - Add serial dilutions of the test compounds to the wells.
 - Incubate for 24-72 hours.
 - Add the viability reagent (e.g., MTT) and incubate according to the manufacturer's instructions.
 - Measure the absorbance to determine cell viability.
 - Calculate the 50% cytotoxic concentration (CC50).
 - Calculate the Selectivity Index (SI) as CC50 / IC50.

Visualizations

3.1. Experimental Workflow for Antileishmanial Drug Discovery





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